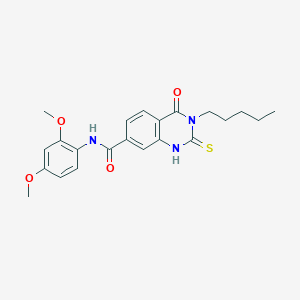

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Description

N-(2,4-Dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-2-sulfanylidene core substituted with a pentyl chain at position 3 and a carboxamide group at position 5. This compound shares structural motifs with kinase inhibitors and antimicrobial agents, though its specific biological activity remains underexplored in the provided evidence .

Properties

Molecular Formula |

C22H25N3O4S |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-18(16)24-22(25)30)20(26)23-17-10-8-15(28-2)13-19(17)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30) |

InChI Key |

HUJULOHGFPHVIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)NC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to form the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve high-throughput crystallization techniques to ensure the purity and yield of the final product. Advanced crystallization methods, such as single crystal X-ray diffraction (SCXRD), are often employed to characterize the molecular structure and confirm the stereochemistry of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group, using reagents like alkyl halides

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound has been studied for its potential as an antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Industrial Chemistry: The compound’s unique structure allows it to be used in the synthesis of other complex organic molecules, serving as a building block in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . The compound’s sulfanylidene group plays a crucial role in this interaction, forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Lipophilicity The pentyl chain in the target compound increases lipophilicity compared to analogs with shorter alkyl or aromatic substituents (e.g., phenylethyl in ). This may improve cell membrane penetration but reduce aqueous solubility. Methoxy groups in the 2,4-dimethoxyphenyl moiety enhance solubility relative to non-polar substituents like benzyl or phenylmethyl .

Synthetic Accessibility

- Analogs like 13b (94–95% yield ) demonstrate high synthetic efficiency via diazonium coupling, whereas the target compound’s synthesis likely requires multi-step protocols due to its complex substitution pattern.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is well-known for its biological activity. The specific structure includes:

- Sulfanylidene group : Enhances reactivity and potential interactions with biological targets.

- Carboxamide functional group : Contributes to the compound's solubility and stability.

- Dimethoxyphenyl substituent : Increases lipophilicity, potentially improving pharmacokinetic properties.

Biological Activities

Research indicates that quinazoline derivatives, including this compound, exhibit a range of pharmacological effects:

- Anticancer Activity : Quinazoline derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown potential against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its role as an antibacterial agent.

- Kinase Inhibition : Some studies suggest that these compounds can inhibit specific kinases involved in cancer progression, contributing to their anticancer effects.

Table 1: Biological Activity Overview

Case Studies

-

Anticancer Efficacy :

- A study demonstrated that the compound inhibited growth in several cancer cell lines, with IC50 values indicating significant potency at low concentrations. The mechanism involved disruption of the cell cycle and promotion of apoptotic pathways.

-

Antibacterial Activity :

- In vitro tests revealed that this compound exhibited notable antibacterial activity against MRSA strains. The compound's MIC values ranged from 4 to 8 mg/mL, suggesting effective inhibition without significant cytotoxicity to human cells.

-

Kinase Inhibition Studies :

- Molecular docking studies indicated that the compound binds effectively to ATP-binding sites of specific kinases involved in tumorigenesis. This interaction may contribute to its anticancer properties by disrupting signaling pathways essential for cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.